molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]pyridine CAS No. 6188-23-4

6-Bromoimidazo[1,2-a]pyridine

Cat. No. B040293
CAS RN: 6188-23-4
M. Wt: 197.03 g/mol
InChI Key: FXPMFQUOGYGTAM-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is a pale yellow crystalline powder with a molecular formula of C7H5BrN2 .


Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-a]pyridine involves several steps. For instance, 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .


Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridine is represented by the SMILES notation BrC1=CN2C=CN=C2C=C1 .


Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .


Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridine is a pale yellow crystalline powder . It has a melting point of 76.0-82.0°C .

Scientific Research Applications

Organic Syntheses

“6-Bromoimidazo[1,2-a]pyridine” is used in organic syntheses . It serves as a building block in the synthesis of various complex organic compounds .

Pharmaceutical Intermediates

This compound is also used as pharmaceutical intermediates . It plays a crucial role in the production of various pharmaceutical drugs .

Lactam Introduction

The best results were obtained with lactams that could be introduced on the "6-bromoimidazo[1,2-a]pyridine" . This suggests its potential use in the synthesis of lactam-based compounds .

Synthesis of Radiolabeled Compounds

“6-Bromoimidazo[1,2-a]pyridine” is used in the synthesis of radiolabeled compounds . For example, “1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6” was synthesized from “6-bromoimidazo[1,2-a]pyridine” using “[2-14C] cyanoacetamide” as the source of the radiolabel .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, including “6-Bromoimidazo[1,2-a]pyridine”, have been evaluated as potential anticancer agents . For instance, some derivatives have shown significant antiproliferative potential against breast cancer cells .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives are used in optoelectronic devices . Their luminescent properties make them suitable for use in these applications .

Sensors

These compounds are also used in the development of sensors . Their unique chemical and physical properties contribute to their utility in this field .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives serve as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications .

Safety and Hazards

6-Bromoimidazo[1,2-a]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPMFQUOGYGTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383767
Record name 6-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridine

CAS RN

6188-23-4
Record name 6-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoimidazo[1,2-a]pyridine
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Synthesis routes and methods I

Procedure details

Reflux a solution of 2-amino-5-bromo-pyridine (Maybridge; 1.0 g, 5.78 mmol), 50% aqueous chloroacetaldehyde (2 mL, 12.7 mmol) in acetonitrile (100 mL) for 14 h. Dilute the reaction with saturated aqueous sodium bicarbonate and extract into ethyl acetate. Flash chromatography using appropriate ethyl acetate/hexane mixtures gives 0.95 g (83%) of the subtitled compound as a tan solid. MS (electrospray, m/z) 196.7, 198.7 (M+1). 1H NMR (400 MHz, DMSO-d6) δ 8.9 (d, J=1.5 Hz, 1H), 7.90 (s, 1H), 7.58 (d, J=1.5 Hz, 1H), 7.53 (d, J=9.2 Hz, 1H), 7.29 (dd, J=9.2, 2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
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100 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
83%

Synthesis routes and methods II

Procedure details

According to a method known from a literature [M. Yamanaka et al., Chemical & Pharmaceutical Bulletin (Chem. Pharm. Bull.), 1991, vol. 39, p.1556], the title compound (Intermediate 109, 3.36 g) was obtained from commercially available bromoacetaldehyde-diethyl acetal (4.7 ml, WAKO) and 2-amino-5-bromopyridine (4.32 g, Ald). Mass (LCMS): 197 (M+), retention time: 0.73 minutes (elution condition: B).
Quantity
0 (± 1) mol
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4.7 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In step 13-1, chloracetaldehyde (55% in water, 0.27 mL, 4.5 mmol) and NaHCO3 (143 mg, 1.7 mmol) were added to a solution of 5-bromopyridin-2-amine (173 mg, 1 mmol) in EtOH (7 mL). The mixture was heated to reflux and continued overnight. The reaction mixture was cooled to room temperature and concentrated under vacuum. Dichloromethane was added to extract the residue. The organic layer was washed with water, brine, dried over Na2SO4, filtered, and evaporated to give the crude product. The crude was purified column chromatography (Silica gel, EtOAc/Hexane, gradient) to give 6-bromoimidazo[1,2-a]pyridine (13-1).
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2.00 g of 2-amino-5-bromopyridine (3) is dissolved in ethanol (35 mL), and chloroacetaldehyde in water (2.52 mL, 6.1 mol/L) was added and the reaction mixture was heated at reflux for 3 hours. The reaction mixture was concentrated, and saturated aqueous NaHCO3 was added to the residue, and it is extracted with ethyl acetate. After conventional workup afford 2.30 g of the titled compound as a brown powder (yield: 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.52 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 6-Bromoimidazo[1,2-a]pyridine in medicinal chemistry?

A1: 6-Bromoimidazo[1,2-a]pyridine serves as a versatile building block in synthesizing diverse bioactive compounds. Its reactivity allows for modifications at the bromine atom and the imidazo[1,2-a]pyridine core. Researchers have explored its derivatives for potential anticonvulsant [, ], anti-cancer [], and anti-tuberculosis [] activities.

Q2: How is 6-Bromoimidazo[1,2-a]pyridine typically utilized in organic synthesis?

A2: The bromine atom in 6-Bromoimidazo[1,2-a]pyridine makes it amenable to various palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura reaction. This reaction enables the introduction of diverse boronic acid or ester partners, expanding the structural diversity accessible from this scaffold. For instance, researchers successfully synthesized ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate via a regioselective borylation reaction using 6-Bromoimidazo[1,2-a]pyridine as the starting material [].

Q3: Can you provide an example of how structural modifications on the 6-Bromoimidazo[1,2-a]pyridine scaffold influence its biological activity?

A3: Studies have shown that introducing various amine substituents to the carboxylic acid group of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can significantly impact the resulting compounds' anti-tuberculosis and anti-cancer activities []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of 6-Bromoimidazo[1,2-a]pyridine derivatives.

Q4: Are there any computational studies on 6-Bromoimidazo[1,2-a]pyridine and its derivatives?

A4: Yes, researchers have employed computational methods to investigate the electronic properties, molecular interactions, and potential biological activities of 6-Bromoimidazo[1,2-a]pyridine derivatives. For example, a study explored the electronic excitation properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in various solvents using computational techniques [].

Q5: What is known about the crystal structure of 6-Bromoimidazo[1,2-a]pyridine derivatives?

A5: Crystallographic studies on Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate revealed the presence of two independent molecules within the asymmetric unit, stabilized by hydrogen bonding interactions []. This information provides valuable insights into the three-dimensional arrangement and intermolecular forces influencing the properties of these compounds.

Q6: Have there been any reports on the synthesis of radiolabeled 6-Bromoimidazo[1,2-a]pyridine derivatives?

A6: Researchers successfully synthesized a 14C-labeled analog of the cardiotonic agent loprinone, utilizing 6-Bromoimidazo[1,2-a]pyridine as a key starting material []. This radiolabeled compound could prove valuable in pharmacokinetic and metabolic studies, aiding in understanding the drug's behavior within biological systems.

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